Sofosbuvir impurity K

Pharmaceutical Analysis Stereochemistry Quality Control

Procure this precisely characterized Sofosbuvir impurity K diastereoisomer (CAS 1496552-51-2) for unequivocal HPLC/UPLC method validation and batch-release quantification. Unlike generic alternatives, its unique (2′R,3′R,4′R,5′R)-chloro configuration and distinct retention time are essential to resolve co-eluting impurities per ICH Q3A. This standard directly supports ANDA pharmaceutical equivalence demonstrations against Sovaldi®, ensuring compliant QC workflows. Select the exact stereochemical identity to guarantee accurate system suitability and impurity profiling—non-negotiable for regulatory submission.

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
Cat. No. B1494584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity K
Molecular FormulaC22H29ClN3O9P
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1
InChIKeySFPFZQKYPOWCSI-IAAJYNJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity K: Stereochemical Baseline for Antiviral Quality Control


Sofosbuvir impurity K (CAS 1496552-51-2) is a stereochemically defined diastereoisomer of the blockbuster antiviral agent Sofosbuvir (PSI-7977) . Its molecular formula is C22H29ClN3O9P, with a molecular weight of 545.91 g/mol . As a process-related impurity of a nucleotide analog HCV NS5B polymerase inhibitor, its primary utility lies not in direct biological activity, but as a critical reference standard for ensuring the purity, safety, and efficacy of Sofosbuvir active pharmaceutical ingredients (APIs) and finished dosage forms, as mandated by ICH Q3A guidelines [1].

Why Stereochemical Identity is Non-Substitutable for Sofosbuvir Impurity K


Generic substitution is fundamentally inapplicable to a stereochemical impurity reference standard. Unlike APIs, where therapeutic equivalence may exist, impurities are defined by their unique three-dimensional spatial arrangement. The specific diastereomeric configuration of Sofosbuvir impurity K at its chiral centers dictates its distinct analytical signature (e.g., retention time in HPLC, MS/MS fragmentation pattern) . A different diastereoisomer (e.g., Sofosbuvir impurity A or C) or enantiomer will exhibit different physical and spectroscopic properties, rendering it non-equivalent for method development, system suitability testing, or accurate quantification during pharmaceutical quality control. Consequently, procurement decisions for reference materials are driven by precise stereochemical identity, not functional class, making precise specification essential .

Quantitative Differentiation of Sofosbuvir Impurity K: Analytical and Structural Evidence


Structural Definition: Distinguishing Diastereoisomer Sofosbuvir Impurity K

Sofosbuvir impurity K is defined by a specific, quantifiable stereochemical and elemental composition, making it analytically distinct from other diastereoisomers and the parent compound. Its structure is uniquely defined by its IUPAC name and InChI Key, ensuring absolute identification . A key structural differentiator is the presence of a chlorine atom at the 4' position of the furanose ring, a feature absent in many related analogs .

Pharmaceutical Analysis Stereochemistry Quality Control

Procurement Specification: Purity and Use for Method Validation

Reputable suppliers define Sofosbuvir impurity K with a quantifiable purity specification, typically ≥98% or ≥95%, essential for its role as a reference standard . This level of purity is a necessary condition for its intended use in developing and validating analytical methods per ICH Q2(R1) guidelines, where the standard's accuracy directly impacts the reliability of the test procedure [1].

Method Validation Reference Standards Analytical Chemistry

Contextual Role: Impurity Profiling in Forced Degradation Studies

Sofosbuvir has been shown to degrade under oxidative, acidic, and basic stress conditions, forming multiple degradation products [1]. While Impurity K is primarily a process-related impurity (a diastereoisomer from synthesis), its use as a reference standard is critical for the development and validation of stability-indicating HPLC methods that must resolve and quantify all potential impurities and degradants to establish drug product shelf-life and safety [2].

Stability Studies Degradation Pathways ICH Q1A

Compliance Trajectory: Role in Generic Drug Applications (ANDAs)

The availability of fully characterized impurity reference standards like Sofosbuvir impurity K is a critical component for ANDA filers seeking to demonstrate pharmaceutical equivalence and bioequivalence to the reference listed drug (RLD), Sovaldi® [1]. Regulatory guidance requires identification, qualification, and control of all impurities above the reporting threshold (ICH Q3B). Procuring this specific, well-documented standard is essential for meeting these regulatory expectations and ensuring a successful ANDA review [2].

Regulatory Affairs ANDA Pharmaceutical Development

Procurement-Driven Application Scenarios for Sofosbuvir Impurity K


Analytical Method Development & Validation (HPLC/LC-MS)

Scientists developing stability-indicating or purity-testing methods for Sofosbuvir APIs or tablets must use this specific diastereoisomer as a reference standard. It serves as a critical system suitability marker to ensure chromatographic resolution from the API and other potential impurities, enabling accurate quantification as required by ICH guidelines [1].

Quality Control (QC) Release Testing

In commercial manufacturing, this standard is essential for QC laboratories performing routine batch release testing of Sofosbuvir drug substance or finished product. It allows for the precise quantitation of this specific process-related impurity to ensure it remains below the ICH Q3A qualification threshold, thereby confirming batch-to-batch consistency and safety [2].

Generic Pharmaceutical Development (ANDA Filing)

For generic drug manufacturers, procurement of this well-characterized standard is a non-negotiable step in the ANDA process. It is required to demonstrate that the impurity profile of the proposed generic product is comparable to that of the innovator product (Sovaldi®), a key requirement for establishing pharmaceutical equivalence and securing regulatory approval [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.